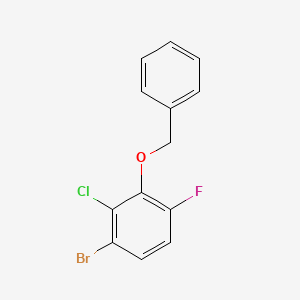
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyl ether group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine gas (Cl2) or other chlorinating agents like sulfuryl chloride (SO2Cl2).
Fluorination: Fluorine atoms are often introduced using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2).
Benzylation: The benzyl ether group can be introduced using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2)
Major Products Formed
Substitution: Derivatives with different functional groups (e.g., nitro, amino)
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Coupling: Biaryl compounds
Scientific Research Applications
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, influencing pathways involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can be compared with other halogenated aromatic ethers:
2-(Benzyloxy)-4-bromo-3-chloro-1-iodobenzene: Similar structure but with iodine instead of fluorine, which may affect its reactivity and biological activity.
2-(Benzyloxy)-4-bromo-3-chloro-1-methylbenzene: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
2-(Benzyloxy)-4-bromo-3-chloro-1-nitrobenzene:
Properties
Molecular Formula |
C13H9BrClFO |
|---|---|
Molecular Weight |
315.56 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)13(12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
GFUCRRNZSPZWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


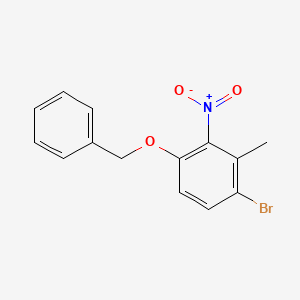
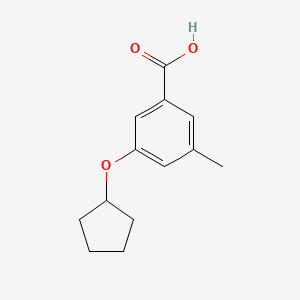

![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

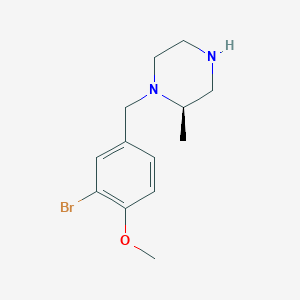
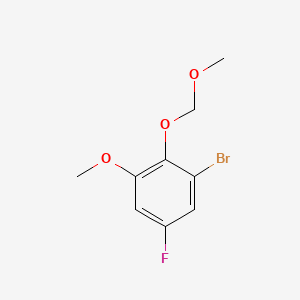
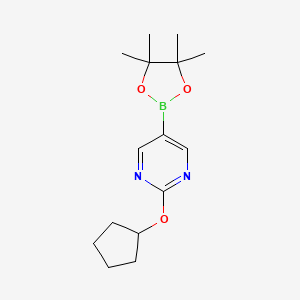

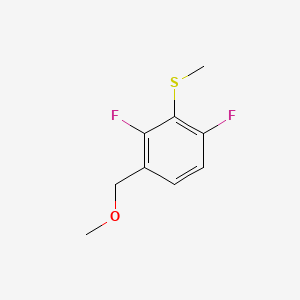

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
